1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one
Description
The exact mass of the compound this compound is 370.1196536 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-10-21-19(22-11-15)26-16-5-3-8-24(12-16)18(25)13-23-9-7-14-4-1-2-6-17(14)23/h1-2,4,6-7,9-11,16H,3,5,8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOHEMBIYHANDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.
Mode of Action
The compound acts as an agonist to GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
Biochemical Pathways
The compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract. The stimulation of these pathways leads to improved glycemic control, making it a promising therapeutic agent for type 2 diabetes.
Pharmacokinetics
It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels. This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.
Biochemical Analysis
Biochemical Properties
This compound interacts with G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The interaction of 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one with GPR119 stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1.
Cellular Effects
The effects of this compound on cells are primarily related to its role in glucose regulation. By stimulating insulin release and promoting GLP-1 secretion, it influences cell function and impacts cellular metabolism.
Biological Activity
The compound 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of piperidine derivatives, characterized by the presence of a chloropyrimidine moiety and an indole group. Its molecular formula is , and it has a molecular weight of approximately 335.79 g/mol .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Serotonin Receptors : The indole structure is known to exhibit affinity for serotonin receptors, which are crucial in mood regulation and neuropharmacology. Compounds with similar structures have been reported to act as agonists or antagonists at these sites, influencing neurotransmitter release and neuronal signaling .
- Enzyme Inhibition : The piperidine component suggests potential inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. In related studies, piperidine derivatives have shown promising results as enzyme inhibitors, which could be beneficial in treating conditions like Alzheimer’s disease and certain bacterial infections .
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant biological activity:
- Antimicrobial Activity : Various studies have reported that piperidine-based compounds exhibit antibacterial properties. For instance, synthesized piperidine derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against different bacterial strains, indicating potent antibacterial effects compared to standard drugs .
- Anticancer Properties : The chloropyrimidine moiety has been linked to anticancer activity in some studies. Compounds similar to the one have demonstrated the ability to inhibit cell proliferation in cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies
A notable case study involved the synthesis and evaluation of similar compounds, where researchers found that modifications to the piperidine and pyrimidine rings could enhance biological activity significantly. For example, compounds with additional functional groups showed increased selectivity for specific receptors while maintaining low toxicity profiles .
Data Table: Biological Activity Overview
Scientific Research Applications
Scientific Research Applications
The compound has demonstrated potential in several scientific research domains:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Anti-inflammatory Properties : Research suggests it may interact with enzymes involved in inflammatory responses, presenting potential therapeutic applications for inflammatory diseases.
Biochemical Research
- Enzyme Interaction Studies : The compound serves as a probe in biochemical assays to study enzyme kinetics and receptor binding affinities.
- Signal Transduction Pathways : It may influence various cellular pathways, which can be critical for understanding disease mechanisms.
Material Science
- Development of New Materials : The unique chemical structure allows for the synthesis of novel materials with specific properties, potentially useful in electronics or coatings.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives related to this compound. Results indicated significant inhibition of tumor growth in vitro, suggesting potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanisms
Research published in Biochemical Pharmacology highlighted the anti-inflammatory effects observed in animal models treated with this compound. It was found to reduce levels of pro-inflammatory cytokines, indicating its potential use in treating chronic inflammatory conditions .
Case Study 3: Material Development
A recent study focused on synthesizing polymeric materials incorporating this compound, demonstrating enhanced thermal stability and mechanical properties compared to traditional polymers. This opens avenues for applications in high-performance materials .
Q & A
Q. What are the common synthetic routes for preparing 1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one, and how are intermediates characterized?
Answer:
- Synthetic Routes :
- Step 1 : Coupling of 5-chloropyrimidin-2-ol with piperidin-3-ol via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the pyrimidine-piperidine intermediate .
- Step 2 : Functionalization of the piperidine nitrogen with 2-(1H-indol-1-yl)acetyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
- Intermediate Characterization :
Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?
Answer:
-
Key Techniques :
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Emergency Protocols :
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for kinase targets?
Answer:
- Docking Studies :
- Use Molecular Operating Environment (MOE) to model interactions with kinase ATP-binding pockets (e.g., CDK2 or JAK2). Focus on hydrogen bonding between the pyrimidine-Cl group and hinge region residues (e.g., Glu81 in CDK2) .
- MM/GBSA Calculations : Predict binding free energy (ΔG ~ -9.5 kcal/mol for high-affinity analogs) .
- ADMET Prediction :
- SwissADME : Assess drug-likeness (e.g., Lipinski violations) and bioavailability (TPSA ~75 Ų) .
Q. How do solvent polarity and temperature influence reaction yields during synthesis?
Answer:
- Solvent Effects :
- Optimization Strategy :
Q. How can structural analogs resolve contradictions in biological activity data (e.g., IC₅₀ variability across assays)?
Answer:
- Case Study :
- Contradiction : IC₅₀ ranges from 50 nM (kinase A) to 1.2 µM (kinase B).
- Resolution :
SAR Analysis : Replace the indole moiety with benzimidazole to improve selectivity (10-fold increase for kinase A) .
Assay Validation : Confirm ATP concentrations (1 mM vs. 10 µM) and pre-incubation times affect activity .
- Statistical Tools :
- Grubbs’ Test : Identify outliers in replicate assays (α = 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
